molecular formula C11H11NO3 B070048 2-Acrylamido-2-phenylacetic acid CAS No. 173947-32-5

2-Acrylamido-2-phenylacetic acid

Cat. No. B070048
M. Wt: 205.21 g/mol
InChI Key: CAPGRIWPEZQFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acrylamido-2-phenylacetic acid (APAA) is a synthetic compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in water and organic solvents. APAA has been widely used in scientific research due to its unique properties, including its ability to cross-link proteins and its high affinity for metal ions.

Mechanism Of Action

2-Acrylamido-2-phenylacetic acid works by forming covalent bonds between proteins, which can lead to the formation of protein aggregates. This can result in changes in protein structure and function, which can have both positive and negative effects. 2-Acrylamido-2-phenylacetic acid can also bind to metal ions, which can affect protein structure and function.

Biochemical And Physiological Effects

Studies have shown that 2-Acrylamido-2-phenylacetic acid can affect the activity of enzymes and alter protein-protein interactions. It has also been shown to affect the stability and folding of proteins. In addition, 2-Acrylamido-2-phenylacetic acid has been shown to have antimicrobial properties, which could have potential applications in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Acrylamido-2-phenylacetic acid in lab experiments is its ability to cross-link proteins, which can be useful in studying protein interactions and protein structure. However, 2-Acrylamido-2-phenylacetic acid can also have non-specific effects on proteins, which can make it difficult to interpret results. In addition, 2-Acrylamido-2-phenylacetic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-Acrylamido-2-phenylacetic acid. One area of interest is the development of new biomaterials using 2-Acrylamido-2-phenylacetic acid, which could have applications in tissue engineering and drug delivery. Another area of interest is the use of 2-Acrylamido-2-phenylacetic acid in the development of new antibiotics, due to its antimicrobial properties. Additionally, further research is needed to better understand the mechanisms behind 2-Acrylamido-2-phenylacetic acid's effects on protein structure and function.

Synthesis Methods

The most common method for synthesizing 2-Acrylamido-2-phenylacetic acid is through the reaction of acryloyl chloride with phenylglycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-Acrylamido-2-phenylacetic acid has been extensively used in scientific research due to its ability to cross-link proteins. This property has been utilized in various fields, including biochemistry, biophysics, and cell biology. 2-Acrylamido-2-phenylacetic acid has also been used in the development of new biomaterials, such as hydrogels, which have potential applications in tissue engineering and drug delivery.

properties

CAS RN

173947-32-5

Product Name

2-Acrylamido-2-phenylacetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-phenyl-2-(prop-2-enoylamino)acetic acid

InChI

InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)

InChI Key

CAPGRIWPEZQFOH-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O

synonyms

Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]-

Origin of Product

United States

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